molecular formula C23H16F2N4O2 B15149602 N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide

N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide

Cat. No.: B15149602
M. Wt: 418.4 g/mol
InChI Key: VSQILNJKXVKWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide typically involves the condensation of bis(4-fluorophenyl)methanone with quinoxalin-6-yloxyacetohydrazide under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide is unique due to its specific structure, which combines the properties of fluorophenyl and quinoxaline moieties. This combination enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C23H16F2N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

N-[bis(4-fluorophenyl)methylideneamino]-2-quinoxalin-6-yloxyacetamide

InChI

InChI=1S/C23H16F2N4O2/c24-17-5-1-15(2-6-17)23(16-3-7-18(25)8-4-16)29-28-22(30)14-31-19-9-10-20-21(13-19)27-12-11-26-20/h1-13H,14H2,(H,28,30)

InChI Key

VSQILNJKXVKWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NNC(=O)COC2=CC3=NC=CN=C3C=C2)C4=CC=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.